molecular formula C12H6ClF3N2O2S B2819447 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid CAS No. 303149-99-7

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid

Cat. No.: B2819447
CAS No.: 303149-99-7
M. Wt: 334.7
InChI Key: VLGROHDCHOAOOQ-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid is a useful research compound. Its molecular formula is C12H6ClF3N2O2S and its molecular weight is 334.7. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid” is currently unknown due to the lack of specific information . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Biological Activity

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid is a bioactive compound with significant potential in pharmacology and medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C8H7ClF3N3OS
  • Molecular Weight: 285.68 g/mol
  • CAS Number: 338422-76-7

Biological Activity Overview

The biological activities of this compound have been investigated primarily for its antimicrobial properties, with emerging interest in its anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

These findings suggest that the compound has bactericidal properties, inhibiting protein synthesis and nucleic acid production, which are critical for bacterial growth and replication .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity. Notably, it has been tested against Candida species with varying degrees of effectiveness:

Fungal Strain MIC (μg/mL)
Candida albicans31.25
Aspergillus niger>125

These results indicate moderate antifungal potential, warranting further investigation into its mechanism of action against fungal pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of various pyridine derivatives, including this compound, demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for biofilm-associated infections .
  • Anticancer Properties : Preliminary studies have indicated that nicotinic acid derivatives can induce apoptosis in cancer cell lines. The specific mechanism involves the activation of certain apoptotic pathways, which may be enhanced by the introduction of the sulfanyl group from this compound .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can disrupt bacterial membrane integrity, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O2S/c13-8-4-6(12(14,15)16)5-18-10(8)21-9-7(11(19)20)2-1-3-17-9/h1-5H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGROHDCHOAOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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